molecular formula C₈H₉Cl₂NO₂S B1144773 5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide CAS No. 1384257-81-1

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide

Cat. No.: B1144773
CAS No.: 1384257-81-1
M. Wt: 254.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

5-Chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide is a chiral, halogenated thiophene carboxamide derivative. Its systematic IUPAC name reflects its structural features:

  • Core structure : A thiophene ring (C₄H₃S) substituted at the 2-position with a carboxamide group.
  • Substituents :
    • Chlorine at the 5-position of the thiophene ring.
    • (2S)-3-chloro-2-hydroxypropyl group attached to the carboxamide nitrogen.

The molecular formula is C₈H₉Cl₂NO₂S , with a molecular weight of 254.13 g/mol . The compound’s stereochemistry is defined by the (2S)-configuration of the hydroxypropyl side chain, which influences its physicochemical and biological properties .

Structural Features:

Component Description
Thiophene ring Aromatic five-membered ring with sulfur at position 1
Chlorine substituent Electron-withdrawing group at position 5
Carboxamide group -CONH- linkage connecting the thiophene to the hydroxypropyl side chain
Chiral center (2S)-configuration in the 3-chloro-2-hydroxypropyl moiety

Historical Context of Thiophene Carboxamide Development

Thiophene carboxamides emerged as critical scaffolds in medicinal chemistry during the late 20th century, driven by their bioisosteric resemblance to phenyl groups and enhanced metabolic stability . The synthesis of this compound was first reported in the early 2000s as part of anticoagulant drug development programs targeting factor Xa inhibitors . Key milestones include:

  • 2003 : Patent filings describing its role as an intermediate in rivaroxaban synthesis .
  • 2008 : Commercialization of rivaroxaban (Xarelto®), which shares structural motifs with this compound .

The compound’s design leveraged Gewald reaction and Paal-Knorr cyclization methodologies, enabling efficient construction of the thiophene core .

Significance in Heterocyclic Chemistry Research

As a heterocyclic compound, this carboxamide exemplifies the versatility of thiophene derivatives in addressing challenges in synthetic and medicinal chemistry:

  • Electronic Tunability : The thiophene ring’s aromaticity allows for electrophilic substitution at positions 3 and 4, while chlorine at position 5 directs reactivity .
  • Stereochemical Complexity : The (2S)-configured side chain introduces chirality, enabling studies on enantioselective synthesis and structure-activity relationships .
  • Hydrogen-Bonding Capacity : The hydroxypropyl group participates in intermolecular interactions, influencing crystal packing and solubility .

Research applications include:

  • Catalysis : Thiophene derivatives serve as ligands in asymmetric synthesis .
  • Material Science : Analogues exhibit semiconducting properties in organic electronics .

Position in the Broader Thiophene Derivatives Family

This compound belongs to the 2-carboxamide-substituted thiophenes , a subclass with distinct pharmacological and chemical profiles. Comparative analysis with related derivatives reveals:

Compound Structural Differences Key Applications
Rivaroxaban Morpholinone substituent Anticoagulant therapy
Thiophene-2-carboxylic acid Carboxylic acid instead of carboxamide Organic synthesis intermediates
Dechloro-rivaroxaban Absence of chlorine at thiophene position 5 Metabolic studies

The 5-chloro and (2S)-hydroxypropyl groups confer unique polar surface area (87.9 Ų) and logP (1.62), distinguishing it from non-chlorinated or racemic analogues . Its role as a synthetic precursor to rivaroxaban underscores its industrial relevance .

Properties

IUPAC Name

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c9-3-5(12)4-11-8(13)6-1-2-7(10)14-6/h1-2,5,12H,3-4H2,(H,11,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMBZPBLJKZLG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 5-Chloro-N-[(2S)-3-Chloro-2-Hydroxypropyl]Thiophene-2-Carboxamide is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. By inhibiting Factor X, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin-mediated activation of coagulation and platelets.

Result of Action

The result of the compound’s action would be a decrease in blood clot formation due to the inhibition of thrombin generation. This could potentially lead to a reduced risk of thrombotic events, such as stroke or heart attack.

Biological Activity

5-Chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide, also known as a derivative of thiophene, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₉Cl₂N₁O₂S
  • Molecular Weight : 254.13 g/mol
  • CAS Number : 1384257-81-1

The compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets. It is known to function as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Pharmacological Activities

  • Antimicrobial Activity :
    • Research indicates that derivatives of thiophene compounds possess significant antimicrobial properties. For instance, studies have shown that similar compounds inhibit the growth of various bacterial strains and fungi, potentially through disruption of cell membrane integrity or inhibition of nucleic acid synthesis .
  • Antimalarial Activity :
    • A related compound has demonstrated antimalarial effects against Plasmodium falciparum and Plasmodium yoelii in vitro and in vivo. The mechanism involves interference with the parasite's metabolic processes, leading to reduced viability and increased survival rates in infected hosts .
  • Anticancer Potential :
    • Preliminary studies suggest that thiophene derivatives may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This was evidenced in cell lines where treatment with similar compounds led to increased apoptotic markers and decreased cell viability .
  • Inhibition of Blood Coagulation :
    • Some derivatives have been identified as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade. This suggests potential applications in treating thromboembolic disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial activity.

Case Study 2: Antimalarial Activity

In a murine model infected with Plasmodium yoelii, administration of a structurally related thiophene compound resulted in a significant decrease in parasitemia levels compared to controls. Mice treated with the compound showed improved survival rates and less severe clinical symptoms .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell membranes
AntimalarialInhibition of parasite metabolism
AnticancerInduction of apoptosis via caspase activation
AnticoagulantInhibition of factor Xa

Scientific Research Applications

Anticoagulant Activity

One of the primary applications of 5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide is as an inhibitor of blood coagulation factor Xa. This activity positions it as a candidate for the prophylaxis and treatment of thromboembolic disorders, which include conditions such as:

  • Myocardial infarction
  • Angina pectoris (unstable angina)
  • Stroke
  • Deep venous thrombosis
  • Pulmonary embolism

The compound's mechanism involves selective inhibition of factor Xa, which plays a crucial role in the coagulation cascade, thereby preventing clot formation .

Anticancer Potential

Recent studies have indicated that this compound may exhibit anticancer properties. Research focusing on molecular docking studies has suggested that it could interact effectively with various cancer-related targets, potentially inhibiting tumor growth. The structure-activity relationship (SAR) analyses have shown promising results in vitro against different cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Study on Anticoagulant Effects

A study documented in patent literature detailed the synthesis and evaluation of this compound, confirming its efficacy as a factor Xa inhibitor. The research demonstrated significant anticoagulant effects comparable to existing therapies, suggesting its viability as a new therapeutic option for managing thromboembolic disorders .

Anticancer Activity Evaluation

In another study, the compound was evaluated for its antiproliferative effects against various cancer cell lines. The findings indicated that it exhibited dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency. The study employed molecular docking to elucidate the binding interactions between the compound and target proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related thiophene-2-carboxamide derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents LogP<sup>*</sup> Water Solubility
Target Compound C9H10Cl2NO2S ~268.15 5-Cl, (2S)-3-Cl-2-hydroxypropyl ~1.8 (estimated) Moderate<sup>†</sup>
Segartoxaban (Factor Xa inhibitor) C19H18ClN3O5S 435.88 5-Cl, sulfonamido, piperazinyl ~3.1 Low
Rivaroxaban (BAY-59-7939) C19H18ClN3O5S 435.88 5-Cl, oxazolidinone, morpholinyl ~3.0 Low
GSK2830371 (PPM1D inhibitor) C22H24ClN5O2S 481.98 5-Cl, pyridinylamino, cyclopentyl ~4.2 Poor
5-Chloro-N-[(2S)-2,3-dihydroxypropyl]thiophene-2-carboxamide C8H10ClNO3S 235.69 5-Cl, (2S)-2,3-dihydroxypropyl ~0.5 High

<sup>*</sup>LogP values estimated using fragment-based methods.
<sup>†</sup>Moderate solubility inferred from hydroxyl group presence.

Key Research Findings

  • Antibacterial Activity : Bulky substituents (e.g., isopropyl in 3c) correlate with enhanced antibacterial activity in salicylanilide analogs. The target compound’s moderate lipophilicity may balance activity and toxicity .
  • Cytotoxicity : Lipophilicity (LogP > 3) in compounds like 3f increases cytotoxicity (IC50 ~1.4 µM). The target compound’s lower LogP (~1.8) may mitigate this effect .
  • Enzyme Inhibition : Rivaroxaban and Segartoxaban demonstrate that sulfonamido/heterocyclic groups are critical for Factor Xa binding. The target compound’s lack of these groups suggests alternative mechanisms .

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis begins with enantiomerically pure (2S)-3-aminopropane-1,2-diol hydrochloride, a chiral building block essential for establishing the (S)-configuration at the 2-hydroxypropyl moiety. This precursor reacts with 5-chlorothiophene-2-carbonyl chloride under controlled conditions to form N-((S)-2,3-dihydroxypropyl)-5-chlorothiophene-2-carboxamide. Subsequent halogenation introduces the 3-chloro substituent via bromination or chlorination steps.

Table 1: Key Intermediates and Their Roles

IntermediateStructureRole in Synthesis
(2S)-3-Aminopropane-1,2-diol hydrochlorideH2NCH(OH)CH2OHHCl\text{H}_2\text{N}-\text{CH}(\text{OH})-\text{CH}_2\text{OH} \cdot \text{HCl}Chiral backbone for stereochemical fidelity
5-Chlorothiophene-2-carbonyl chlorideClC4H2SCOCl\text{ClC}_4\text{H}_2\text{S}-\text{COCl}Electrophilic acylating agent
N-((S)-3-Bromo-2-hydroxypropyl)-5-chlorothiophene-2-carboxamideClC4H2SCONHCH2CH(OH)CH2Br\text{ClC}_4\text{H}_2\text{S}-\text{CONH}-\text{CH}_2-\text{CH}(\text{OH})-\text{CH}_2\text{Br}Halogenated intermediate for epoxidation

Stepwise Synthesis Protocols

Amidation Reaction

The initial amidation employs 5-chlorothiophene-2-carbonyl chloride and (2S)-3-aminopropane-1,2-diol hydrochloride in anhydrous tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, driving the reaction to completion. Yields typically exceed 85% after recrystallization from ethyl acetate.

Halogenation and Epoxidation

The dihydroxy intermediate undergoes bromination using PBr3\text{PBr}_3 in dichloromethane (DCM) to yield N-((S)-3-bromo-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide. Treatment with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in THF at room temperature for 72 hours induces intramolecular cyclization, forming 5-chloro-N-[(2S)-oxiran-2-ylmethyl]thiophene-2-carboxamide.

Table 2: Reaction Conditions for Key Steps

StepReagentsSolventTemperatureTimeYield
Amidation5-Chlorothiophene-2-carbonyl chloride, TEATHF0–5°C4 hr85–90%
BrominationPBr3\text{PBr}_3, DCMDCM25°C6 hr78%
EpoxidationK2CO3\text{K}_2\text{CO}_3THF25°C72 hr65%

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols replace THF with methyl tert-butyl ether (MTBE) to enhance safety and reduce costs. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate amidation, reducing reaction time to 2 hours while maintaining yields >88%.

Purification Techniques

Crude products are purified via gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (C18 column, acetonitrile/water). Recrystallization from ethanol/water mixtures achieves >99% purity, as verified by HPLC-UV (λ = 254 nm).

Degradation Pathways and Stability

The target compound is susceptible to hydrolytic cleavage of the amide bond under acidic (pH < 4) or basic (pH > 9) conditions, forming 5-chlorothiophene-2-carboxylic acid and (S)-3-chloro-2-hydroxypropylamine. Oxidative degradation at the thiophene sulfur is mitigated by storing lyophilized material under argon at 2–8°C.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Epoxidation Step

ParameterPatent US20150299160Patent EP2838897A1
BaseK2CO3\text{K}_2\text{CO}_3 (1.12 mol eq)Na2CO3\text{Na}_2\text{CO}_3 (1.5 mol eq)
SolventTHFMTBE
Temperature25°C30°C
Time72 hr48 hr
Yield65%70%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. Key intermediates like 5-chlorothiophene-2-carboxylic acid are coupled with (2S)-3-chloro-2-hydroxypropylamine derivatives. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly influence yield. For example, anhydrous solvents (e.g., CH₂Cl₂) and coupling agents like DCC/DMAP are recommended to enhance efficiency .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization improves purity. Yield improvements (e.g., 43–75%) are achievable by adjusting stoichiometry and reaction time .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹).
  • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., (2S)-configuration) and substituent positions.
  • LC-MS/HRMS : Validate molecular weight (e.g., M+1 peak at 409.89 for degradation impurities) .
    • Best Practice : Cross-validate with X-ray crystallography for absolute configuration (e.g., ORTEP-III software for crystal structure analysis) .

Q. What is the pharmacological mechanism of this compound?

  • Mechanism : Acts as a direct inhibitor of coagulation Factor Xa (FXa), preventing thrombin generation. This is critical for antithrombotic applications, as shown in rivaroxaban analogs .
  • Experimental Design :

  • In vitro assays : Use chromogenic substrate assays (e.g., S-2765) to measure FXa inhibition (IC₅₀ values).
  • In vivo models : Evaluate anticoagulant efficacy in rodent thrombosis models (e.g., venous stasis) .

Advanced Research Questions

Q. How do researchers address stability challenges in crystalline forms of this compound?

  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) to assess hygroscopicity and polymorph transitions. Novel crystalline forms (e.g., methanesulfonate salts) exhibit improved thermal stability, as evidenced by patent data .
  • Analytical Tools : Use DSC/TGA to monitor phase transitions and PXRD to confirm crystallinity .

Q. What are the key degradation pathways and impurity profiles?

  • Degradation Pathways : Hydrolysis of the amide bond or oxazolidinone ring under acidic/alkaline conditions generates impurities like (R)-5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide .
  • Impurity Profiling : Employ HPLC-PDA/MS to identify degradation products. For example, Rivaroxaban Degradation Impurity A (CAS 721401-53-2) is resolved using C18 columns with acetonitrile/water gradients .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy data?

  • Case Study : In the ROCKET AF trial, rivaroxaban analogs showed variable bioavailability due to metabolic clearance. Address this by:

  • Pharmacokinetic Studies : Measure plasma half-life (t½) and protein binding in animal models.
  • Metabolite Identification : Use liver microsomes + LC-HRMS to detect oxidative metabolites .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • SAR Strategies :

  • Docking Simulations : Use AutoDock/Vina to predict binding to FXa’s S1/S4 pockets.
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with IC₅₀ values .
    • Validation : Synthesize analogs (e.g., chalcone derivatives) and test anticoagulant activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.